Subnanomolar CK2α Potency: Silmitasertib vs. Clinical-Stage Peptide CIGB-300
Silmitasertib inhibits CK2α with an IC50 of 1 nM in cell-free assays and a Ki of 0.38 nM . While CIGB-300 has advanced to clinical evaluation, it functions via a fundamentally different substrate-targeting peptide mechanism with no directly comparable enzyme inhibition IC50 [1]. Among the only two CK2 inhibitors to reach clinical trials, Silmitasertib remains the sole ATP-competitive small molecule with subnanomolar potency and defined enzyme kinetics.
| Evidence Dimension | CK2α enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1 nM; Ki = 0.38 nM |
| Comparator Or Baseline | CIGB-300 (substrate-targeting peptide; no enzyme IC50 comparable) |
| Quantified Difference | Mechanism difference: ATP-competitive vs. substrate-targeting |
| Conditions | Cell-free CK2α enzyme assay |
Why This Matters
Subnanomolar potency combined with defined enzyme kinetics establishes Silmitasertib as the benchmark ATP-competitive CK2 inhibitor for target engagement studies and validation assays.
- [1] Perea SE, et al. CIGB-300, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research. Mol Cell Biochem. 2011;356(1-2):45-50. View Source
